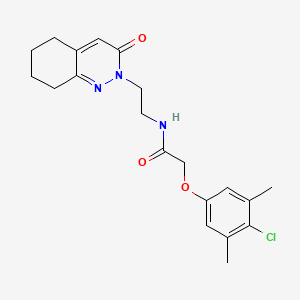
C14H20ClNS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C14H20ClNS chlorpheniramine . It is a first-generation antihistamine used to treat allergic conditions such as hay fever, urticaria, and rhinitis. Chlorpheniramine works by blocking the action of histamine, a substance in the body that causes allergic symptoms.
準備方法
Synthetic Routes and Reaction Conditions
Chlorpheniramine can be synthesized through several methods. One common method involves the reaction of pyridine with benzyl chloride in the presence of a base such as sodium hydroxide . The resulting product is then reacted with dimethylamine to form chlorpheniramine.
Industrial Production Methods
In industrial settings, chlorpheniramine is produced through a multi-step synthesis process. The initial step involves the chlorination of pyridine to form 2-chloropyridine . This intermediate is then reacted with benzyl chloride in the presence of a base to form 2-benzylpyridine . Finally, the product is reacted with dimethylamine to yield chlorpheniramine.
化学反応の分析
Types of Reactions
Chlorpheniramine undergoes several types of chemical reactions, including:
Oxidation: Chlorpheniramine can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert chlorpheniramine into its corresponding amine derivatives.
Substitution: Chlorpheniramine can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles such as or can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of chlorpheniramine can produce derivatives.
Reduction: Reduction can yield .
Substitution: Substitution reactions can result in the formation of various or derivatives.
科学的研究の応用
Chlorpheniramine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of antihistamines.
Biology: Investigated for its effects on histamine receptors and allergic responses.
Medicine: Studied for its therapeutic effects in treating allergic conditions.
Industry: Used in the formulation of over-the-counter allergy medications.
作用機序
Chlorpheniramine exerts its effects by blocking histamine H1 receptors . Histamine is a chemical released during allergic reactions that binds to H1 receptors, causing symptoms such as itching, sneezing, and runny nose. By blocking these receptors, chlorpheniramine prevents histamine from exerting its effects, thereby alleviating allergic symptoms.
類似化合物との比較
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar effects but a different chemical structure.
Loratadine: A second-generation antihistamine with fewer sedative effects compared to chlorpheniramine.
Cetirizine: Another second-generation antihistamine known for its non-sedative properties.
Uniqueness
Chlorpheniramine is unique among first-generation antihistamines due to its relatively low sedative effects compared to other compounds like diphenhydramine. It is also widely used in combination with other medications to enhance its therapeutic effects.
特性
IUPAC Name |
4-(1-adamantyl)-2-methyl-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NS.ClH/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14;/h8,10-12H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDLTJWNGKRMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2659216.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2659217.png)


![Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2659224.png)
![N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2659226.png)

![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2659230.png)

![4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659233.png)
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2659234.png)
![(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B2659235.png)


